![molecular formula C14H16N4OS B2799104 1-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propan-2-one CAS No. 921815-14-7](/img/structure/B2799104.png)
1-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propan-2-one is a useful research compound. Its molecular formula is C14H16N4OS and its molecular weight is 288.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propan-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that combines imidazole and triazole rings with a thioether linkage, suggesting a diverse range of biological interactions.
- Molecular Formula : C14H16N4OS
- Molecular Weight : 288.37 g/mol
- CAS Number : 921815-14-7
Biological Activity Overview
Research indicates that compounds containing the imidazo[2,1-c][1,2,4]triazole moiety exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail specific findings related to the biological activity of this compound.
Antimicrobial Activity
Studies have shown that derivatives of imidazo[2,1-c][1,2,4]triazole possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:
- Compound Testing : Various derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Results : The presence of the thioether group in the compound enhances its interaction with bacterial cell walls, leading to increased efficacy in inhibiting bacterial growth .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through in vitro studies focusing on cytokine modulation:
- Cytokine Release Assays : The influence on cytokine production (e.g., TNF-α and IL-6) was assessed using peripheral blood mononuclear cells (PBMCs).
- Findings : At concentrations of 50 µg/mL, significant reductions in TNF-α levels were observed (44–60% inhibition), indicating strong anti-inflammatory properties . The compound's structure appears to facilitate its immunomodulatory effects by altering cytokine release profiles.
Anticancer Activity
Preliminary studies have indicated promising anticancer properties:
- Cell Line Testing : The compound was tested against various cancer cell lines including cervical (SISO) and bladder (RT-112).
- Results : Notable cytotoxicity was observed with IC50 values indicating effective inhibition of cell proliferation. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
Structural Feature | Effect on Activity |
---|---|
Thioether Linkage | Enhances antimicrobial activity |
Imidazole/Triazole Rings | Contributes to anticancer and anti-inflammatory effects |
p-Tolyl Group | Increases lipophilicity and cellular uptake |
Case Studies
Several case studies highlight the compound's potential:
- Study on Cytokine Modulation : In a controlled experiment using LPS-stimulated PBMCs, the compound exhibited a dose-dependent reduction in pro-inflammatory cytokines.
- Anticancer Efficacy : A study demonstrated that derivatives similar to this compound showed significant inhibition of tumor growth in vivo models.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies indicate that it effectively inhibits the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the thioether group enhances its interaction with bacterial cell walls.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15 µg/mL |
Escherichia coli | 20 µg/mL |
Anti-inflammatory Activity
Research has demonstrated that this compound can modulate cytokine production, particularly in reducing levels of pro-inflammatory cytokines like TNF-α and IL-6. In vitro assays using peripheral blood mononuclear cells (PBMCs) showed significant inhibition at concentrations around 50 µg/mL.
Cytokine | Inhibition (%) at 50 µg/mL |
---|---|
TNF-α | 44–60% |
IL-6 | 30–45% |
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Preliminary studies indicate notable cytotoxicity with effective inhibition of cell proliferation.
Cancer Cell Line | IC50 (µM) |
---|---|
Cervical (SISO) | 12 |
Bladder (RT-112) | 15 |
Structure-Activity Relationship (SAR)
The biological activity of 1-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propan-2-one can be attributed to specific structural features:
Structural Feature | Effect on Activity |
---|---|
Thioether Linkage | Enhances antimicrobial activity |
Imidazole/Triazole Rings | Contributes to anticancer and anti-inflammatory effects |
p-Tolyl Group | Increases lipophilicity and cellular uptake |
Case Study 1: Cytokine Modulation
In a controlled experiment using LPS-stimulated PBMCs, the compound exhibited a dose-dependent reduction in pro-inflammatory cytokines. This study highlighted its potential as an anti-inflammatory agent.
Case Study 2: Anticancer Efficacy
A study demonstrated that derivatives similar to this compound showed significant inhibition of tumor growth in vivo models. The mechanism involved apoptosis induction and cell cycle arrest.
Propiedades
IUPAC Name |
1-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]propan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-10-3-5-12(6-4-10)17-7-8-18-13(17)15-16-14(18)20-9-11(2)19/h3-6H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGKSPLGDRAFQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.